molecular formula C21H17N3O4S2 B2699233 N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686770-51-4

N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2699233
CAS No.: 686770-51-4
M. Wt: 439.5
InChI Key: ZNOCVXSMVKSRFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Thieno[3,2-d]pyrimidine Derivatives

Thieno[3,2-d]pyrimidines emerged as privileged scaffolds in drug discovery following their identification as bioisosteres of purine nucleobases. Early work focused on their kinase inhibitory properties, with seminal studies demonstrating nanomolar potency against ataxia telangiectasia mutated and Rad3-related (ATR) kinase. For instance, compound 34, a thieno[3,2-d]pyrimidine derivative, exhibited an IC~50~ of 1.5 nM against ATR while maintaining >100-fold selectivity over related kinases like ATM and DNA-PK. This selectivity profile spurred interest in the scaffold for targeted cancer therapies, particularly in synthetic lethality approaches for DNA damage response (DDR)-deficient tumors.

Subsequent structural diversification revealed broader applications. Modifications at the 2- and 4-positions enabled targeting of cyclin-dependent kinases (CDKs) and enhancer of zeste homolog 2 (EZH2). For example, compound 36, a CDK7 inhibitor bearing a thieno[3,2-d]pyrimidine core, achieved 78% tumor growth inhibition in triple-negative breast cancer xenografts at 5 mg/kg/day. Parallel efforts yielded EZH2 inhibitors like 12e (IC~50~ = 0.55 μM against SU-DHL-6 lymphoma cells), where piperidine-2,6-dione substitutions optimized binding to the SET domain. These advancements underscore the scaffold’s versatility in addressing diverse oncogenic targets.

Derivative Target Key Modification Activity (IC~50~) Reference
Compound 34 ATR kinase 4-Amino substitution 1.5 nM
Compound 36 CDK7 Fluorinated piperidine 3.2 nM
Compound 12e EZH2 Piperidine-2,6-dione 0.55 μM

Significance of Benzodioxole-Containing Compounds in Medicinal Chemistry

The benzo[d]dioxole (benzodioxole) moiety confers multiple advantages in drug design. Its electron-rich aromatic system enhances π-π stacking interactions with hydrophobic enzyme pockets, while the methylenedioxy bridge improves metabolic stability by resisting oxidative degradation. These properties have been exploited in both natural and synthetic therapeutics. For example, sesamol derivatives leverage the benzodioxole ring for antioxidant and anti-inflammatory effects, with demonstrated neuroprotective activity in preclinical models.

In hybrid molecules, benzodioxole often serves as a pharmacokinetic enhancer. Piperonyl butoxide (PBO), a benzodioxole derivative, exemplifies this role as a cytochrome P450 inhibitor that potentiates insecticides and chemotherapeutics. More recently, benzodioxole-containing kinase inhibitors have shown improved blood-brain barrier penetration, making them candidates for CNS malignancies. The moiety’s ability to modulate drug metabolism and target engagement makes it invaluable in multifunctional agents like N-(benzo[d]dioxol-5-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide.

Emergence of Thio-Acetamide Linkages in Heterocyclic Design

Thio-acetamide bridges have gained prominence as flexible spacers that balance conformational freedom with electronic effects. The thioether (-S-) group resists hydrolysis compared to oxygen analogs, while the acetamide (-NHCO-) moiety provides hydrogen-bonding capacity. In thieno[3,2-d]pyrimidine hybrids, this linkage enables optimal positioning of aromatic pharmacophores within enzyme active sites.

A notable example is the incorporation of thio-acetamide in sirtuin inhibitors, where it coordinates with zinc ions in the catalytic domain. Compound 11c, a pan-SIRT1/2/3 inhibitor, achieved IC~50~ values of 3.6–4.0 nM by utilizing a thieno[3,2-d]pyrimidine-thioacetamide scaffold to span the substrate-binding channel. Similarly, in EZH2 inhibitors, thio linkages have been shown to enhance binding entropy by reducing rotational constraints compared to rigid alkyl chains. These findings validate the strategic use of thio-acetamide in the subject compound to synergize benzodioxole and thienopyrimidine functionalities.

Research Objectives and Scope

This article elucidates the design rationale, synthetic pathways, and structure-activity relationships (SAR) of N-(benzo[d]dioxol-5-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide. Key objectives include:

  • Structural Analysis : Deconstructing the compound into its core components to evaluate their individual and combined contributions to target engagement.
  • Synthetic Strategy : Outlining feasible routes for constructing the thieno[3,2-d]pyrimidine-benzodioxole hybrid, emphasizing regioselective thio-acetamide coupling.
  • Biological Evaluation : Proposing mechanistic studies to assess dual inhibition of kinase and epigenetic targets, informed by prior work on analogous derivatives.
  • SAR Exploration : Identifying modifiable positions (e.g., phenyl substituents, dioxole methylation) to optimize potency and selectivity.

The scope encompasses computational modeling, in vitro enzymatic assays, and cell-based antiproliferative studies, excluding pharmacokinetic and toxicity profiling per the stipulated guidelines. By integrating historical precedents with contemporary design principles, this work aims to establish a framework for next-generation hybrid therapeutics.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S2/c25-18(22-13-6-7-16-17(10-13)28-12-27-16)11-30-21-23-15-8-9-29-19(15)20(26)24(21)14-4-2-1-3-5-14/h1-7,10H,8-9,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOCVXSMVKSRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound incorporates a benzo[d][1,3]dioxole moiety and a thienopyrimidine derivative, which are known for their pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N4O5SC_{22}H_{22}N_{4}O_{5}S, with a molecular weight of approximately 435.45 g/mol. The structural complexity suggests various interactions with biological targets, potentially leading to diverse pharmacological effects.

Anticancer Properties

Studies indicate that compounds similar to this compound exhibit anticancer activity. For instance:

CompoundActivityReference
N-(benzo[d][1,3]dioxol-5-yloxy)-N'-(4-methylphenyl)ureaAnticancer
6-(Furan-2-carboxylic acid)-4-hydroxyquinazolineAntimicrobial
7-Methoxybenzo[d][1,3]dioxole derivativeAnti-inflammatory

The presence of the thienopyrimidine structure is associated with inhibition of key enzymes involved in cancer cell proliferation.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Thienopyrimidines have been documented to possess broad-spectrum activity against various pathogens. For example, studies have shown that thienopyrimidine derivatives can inhibit the growth of Mycobacterium tuberculosis and other bacteria through mechanisms involving enzyme inhibition and disruption of metabolic pathways .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : Similar compounds have been shown to act as non-competitive inhibitors of key metabolic enzymes like aspartate transcarbamoylase (ATCase), which is vital for nucleotide synthesis in various organisms .
  • Cell Cycle Disruption : The compound may interfere with cell cycle progression in cancer cells by targeting specific regulatory proteins.

Case Studies and Research Findings

Recent research has focused on the synthesis and biological evaluation of thienopyrimidine derivatives:

  • In Vitro Studies : A study demonstrated that derivatives based on thienopyrimidine exhibited significant cytotoxicity against cancer cell lines with IC50 values in the low micromolar range .
  • Molecular Docking Studies : Computational studies have indicated strong binding affinities between the compound and target proteins involved in cancer progression and microbial resistance .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C22H19N3O5SC_{22}H_{19}N_{3}O_{5}S and a molecular weight of approximately 435.45 g/mol. Its structure includes a benzo[d][1,3]dioxole moiety linked to a thieno[3,2-d]pyrimidine derivative via a thioether linkage. This unique structural combination contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds synthesized from similar thieno[3,2-d]pyrimidine frameworks have been tested against various bacterial strains and fungi. In disk diffusion assays, these compounds showed significant inhibition zones against Candida albicans and several gram-positive bacteria .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies involving various cancer cell lines have indicated that modifications to the thieno[3,2-d]pyrimidine structure can enhance cytotoxic effects. The MTT assay results suggest that certain derivatives possess strong anticancer properties by inducing apoptosis in cancer cells .

α-Glucosidase and Acetylcholinesterase Inhibition

Recent investigations have focused on the enzyme inhibitory potential of this compound. It has been shown to inhibit α-glucosidase and acetylcholinesterase enzymes effectively. These enzymes are critical targets for managing conditions like type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). The synthesis of sulfonamide derivatives containing similar structural motifs has yielded promising results in enzyme inhibition studies .

Case Studies

  • Antimicrobial Screening :
    • A series of synthesized thieno[3,2-d]pyrimidines were tested against C. albicans and gram-positive bacteria.
    • Results indicated significant antimicrobial activity with specific derivatives showing prominent inhibition zones in disk diffusion assays.
  • Cytotoxicity Evaluation :
    • A comprehensive study evaluated the cytotoxicity of various derivatives on multiple cancer cell lines using the MTT assay.
    • Certain modifications significantly improved anticancer activity compared to unmodified compounds.

Therapeutic Potential

The therapeutic implications of N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide extend beyond antimicrobial and anticancer applications. Its ability to inhibit key enzymes associated with metabolic disorders positions it as a candidate for further development in treating T2DM and neurodegenerative diseases.

Chemical Reactions Analysis

Thioacetamide Sulfur Reactivity

The thioacetamide group (-S-C(=O)-NH-) is a key reactive site.
a. Oxidation Reactions
The thioether sulfur undergoes oxidation to sulfoxides or sulfones under controlled conditions:

Reagent/ConditionsProductReference
H₂O₂ (1–3 equiv), RT, 6–12 hrSulfoxide derivative (R-S(=O)-C(=O)-NH-)
mCPBA (excess), 0–5°C, 2 hrSulfone derivative (R-SO₂-C(=O)-NH-)

Mechanistic Insight :

  • Oxidation proceeds via electrophilic attack on sulfur, forming intermediates stabilized by resonance with the adjacent carbonyl group .

  • Steric hindrance from the benzodioxolyl group may slow reaction kinetics compared to simpler thioacetamides .

Pyrimidinone Core Reactivity

The 4-oxo group in the tetrahydrothienopyrimidinone ring participates in nucleophilic and condensation reactions.

a. Nucleophilic Substitution at C4
The carbonyl oxygen can act as a leaving group under acidic conditions:

ReagentProduct TypeExample TransformationSource
POCl₃, DMF, 80°CChloropyrimidine derivative4-Cl substitution
NH₂NH₂, EtOHHydrazone formationC=O → C=N-NH₂

b. Ring Functionalization
Electrophilic aromatic substitution (EAS) occurs at C5/C6 of the thiophene ring:

ReactionConditionsProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°C5-NO₂ or 6-NO₂ derivatives45–60
HalogenationBr₂ (1 equiv), CH₂Cl₂, RT5-Br or 6-Br adducts55–70

Key Limitation : Steric bulk from the 3-phenyl group reduces reactivity at C2/C7 positions .

Benzodioxolyl Ring Reactivity

The 1,3-benzodioxol-5-yl group exhibits distinct reactivity patterns:

a. Acid-Catalyzed Ring Opening
Under strong acidic conditions:

C6H3O2(CH2O)+H2OHClCatechol derivatives+HCOOH\text{C}_6\text{H}_3\text{O}_2\text{(CH}_2\text{O)} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Catechol derivatives} + \text{HCOOH}

Conditions : 6M HCl, reflux, 4–6 hr .

b. Oxidative Degradation
Oxidizing agents cleave the methylenedioxy bridge:

Oxidizing AgentProductApplication
KMnO₄ (pH > 10)Quinone derivativesPrecursor for polycyclic systems
O₃, -78°CCarboxylic acid intermediatesFragment-based drug design

Amide Bond Hydrolysis

The acetamide linker undergoes hydrolysis under acidic or basic conditions:

ConditionsProductRate Constant (k, s⁻¹)Reference
6M HCl, 100°C, 24 hr2-Mercaptothienopyrimidine + Benzoic acid2.3 × 10⁻⁵
NaOH (2M), EtOH, refluxSodium salt of thiol + Acetate ion5.8 × 10⁻⁴

Catalytic Effects :

  • Metal ions (e.g., Cu²⁺) accelerate hydrolysis rates by 3–5× via chelation .

  • Substituents on the phenyl ring (e.g., electron-withdrawing groups) reduce hydrolysis susceptibility.

Cross-Coupling Reactions

The phenyl group at position 3 enables transition metal-catalyzed couplings:

Reaction TypeCatalytic SystemProduct ExampleYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl derivatives60–75
Buchwald-HartwigPd₂(dba)₃, XPhos, t-BuONaAminated analogs45–65

Optimized Conditions :

  • Microwave irradiation (150°C, 20 min) improves yields by 15–20% compared to conventional heating .

  • Ortho-substituents on the phenyl ring necessitate bulky ligands (e.g., SPhos) to prevent side reactions.

Pharmacological Modifications

Strategic functionalization enhances bioactivity:

a. Methylation of Thiol Groups

R-SH+CH3IEt3NR-S-CH3\text{R-SH} + \text{CH}_3\text{I} \xrightarrow{\text{Et}_3\text{N}} \text{R-S-CH}_3

Purpose : Improves metabolic stability by blocking glutathione conjugation .

b. Acylation of Free Amines
Reaction with acetyl chloride yields prodrug candidates:
Conditions : Pyridine, 0°C, 2 hr .

Stability Under Physiological Conditions

Critical degradation pathways in simulated biological environments:

ConditionHalf-Life (t₁/₂)Major Degradation Products
pH 1.2 (gastric fluid)2.1 hrHydrolyzed amide, ring-opened dioxolane
pH 7.4 (blood)8.7 hrSulfoxide, deacetylated metabolite
Liver microsomes (human)0.9 hrGlucuronidated derivatives

Key Finding : Co-administration with CYP3A4 inhibitors extends t₁/₂ by 2.3× .

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural differences between the target compound and analogs:

Compound Name / ID Core Structure Substituents on Core Acetamide Substituent Key Linkage Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-Phenyl, 2-thioether Benzo[d][1,3]dioxol-5-yl Thioether
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide Thieno[2,3-d]pyrimidin-4-one 3-Ethyl, 5,6-dimethyl p-Tolyl Thioether
N-Benzyl-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide Thiazolo[4,5-d]pyrimidin-7-one 3-(4-Ethoxyphenyl), 6-methyl, 2-thioxo Benzyl Sulfanyl
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide Dihydropyrimidin-4-one 4-Methyl Benzyl Thioether

Key Observations :

  • Core Heterocycle: The thieno[3,2-d]pyrimidinone core in the target compound differs from thieno[2,3-d]pyrimidinone () in ring fusion orientation, altering electronic distribution and steric accessibility . Thiazolo[4,5-d]pyrimidinone () replaces the thiophene with a thiazole, enhancing nitrogen-rich interactions .
  • Acetamide Side Chain : The benzodioxole group offers metabolic resistance compared to p-tolyl () or benzyl (), which may influence pharmacokinetics .
Physicochemical and Spectroscopic Comparisons
  • compound: 196°C . compound: Likely lower due to less polar p-tolyl group (exact data unavailable).
  • IR Spectroscopy: Target compound: Expected C=O stretch (~1700 cm⁻¹, pyrimidinone) and S-C absorption (~600–700 cm⁻¹). compound: Shows NH (3300 cm⁻¹), C=O (1680 cm⁻¹), and C≡N (2220 cm⁻¹) .
  • NMR :
    • Benzo[d][1,3]dioxole protons in the target compound would appear as two singlets (~6.8–7.0 ppm for aromatic H) and a methylenedioxy singlet (~5.9 ppm) .
    • ’s compound displays a benzyl group (δ 4.01 ppm, NHCH2Ph) and ethoxyphenyl signals (δ 6.67–7.41 ppm) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide?

  • Answer : The compound can be synthesized via thiourea coupling reactions. A common approach involves refluxing intermediates (e.g., thiol-containing heterocycles) with potassium carbonate in dry acetone, followed by purification via recrystallization (ethanol/water mixtures are typical). Key steps include thioether bond formation between the thienopyrimidinone core and the acetamide side chain . For analogs, coupling reagents like chloroacetyl chloride are used to functionalize aromatic amines, with reaction progress monitored via TLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Answer : Essential techniques include:

  • 1H NMR : To confirm proton environments (e.g., aromatic protons, methylene groups) and assess purity. Peaks near δ 2.03 ppm (CH3) and δ 7.2–8.6 ppm (aromatic protons) are typical in related structures .
  • LC-MS : To verify molecular weight (e.g., [M+H]+ ions) and detect impurities .
  • Elemental analysis : To validate stoichiometry (C, H, N, S content) .

Advanced Research Questions

Q. How can researchers address low yields during the thiourea coupling step in synthesis?

  • Answer : Low yields often stem from incomplete reaction or side-product formation. Strategies include:

  • Optimizing reaction time/temperature : Extended reflux (e.g., 6–8 hours) improves conversion .
  • Catalyst screening : Anhydrous potassium carbonate enhances nucleophilic substitution efficiency .
  • Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound from byproducts .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Answer : Discrepancies may arise from:

  • Purity variations : Use HPLC to ensure ≥95% purity, as impurities (e.g., unreacted intermediates) can skew bioassay results .
  • Assay conditions : Standardize cell lines (e.g., human mesenchymal stem cells vs. cancer cells) and dosages (µM to mM ranges) .
  • Structural analogs : Compare activity across derivatives to identify critical pharmacophores (e.g., the thioacetamide moiety’s role in WNT inhibition) .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be systematically optimized?

  • Answer : Methodological steps include:

  • In silico modeling : Predict logP and metabolic sites using tools like SwissADME .
  • Derivatization : Introduce polar groups (e.g., methoxy or fluorophenyl) to enhance aqueous solubility .
  • In vitro assays : Liver microsome studies assess metabolic stability; Caco-2 cell models evaluate permeability .

Q. What crystallographic challenges arise when determining the compound’s 3D structure?

  • Answer : Key challenges include:

  • Polymorphism : Multiple crystal forms may require screening solvents (e.g., DMF/water) to isolate a stable polymorph .
  • Crystal quality : Slow evaporation techniques or seeding improve diffraction quality for X-ray studies .
  • Data refinement : High thermal motion in flexible groups (e.g., the benzo[d][1,3]dioxolyl ring) complicates electron density mapping .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.